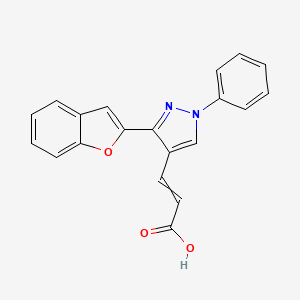
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex organic compound that features a benzofuran ring fused with a pyrazole ring and an acrylic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid typically involves multiple steps. One common method starts with the condensation of 1-(benzofuran-2-yl)ethanone and phenylhydrazine in the presence of a catalytic amount of glacial acetic acid in ethanol under reflux conditions. This reaction forms 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is then subjected to Vilsmeier-Haack formylation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cell lines.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid involves its interaction with molecular targets such as EGFR. The compound binds to the active site of EGFR, inhibiting its kinase activity and thereby preventing the proliferation of cancer cells . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acids in the EGFR active site.
相似化合物的比较
Similar Compounds
- 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl-4-phenylthiazole
Uniqueness
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is unique due to its combination of benzofuran and pyrazole rings with an acrylic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C20H14N2O3 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C20H14N2O3/c23-19(24)11-10-15-13-22(16-7-2-1-3-8-16)21-20(15)18-12-14-6-4-5-9-17(14)25-18/h1-13H,(H,23,24) |
InChI 键 |
RPBVHEVTQXVWDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


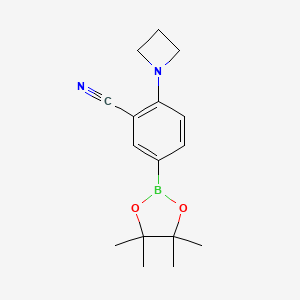
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

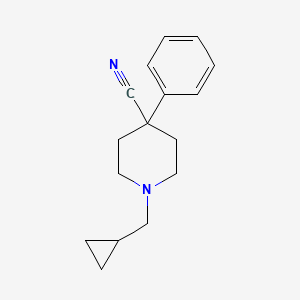
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
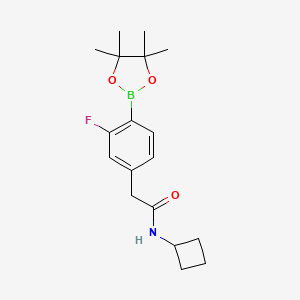
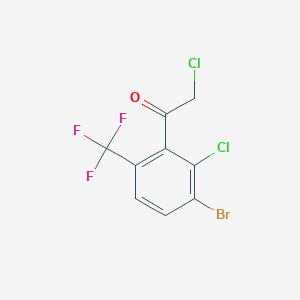
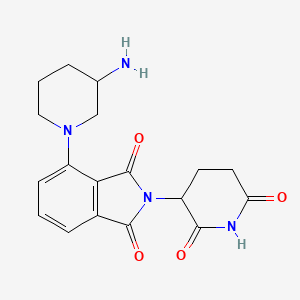
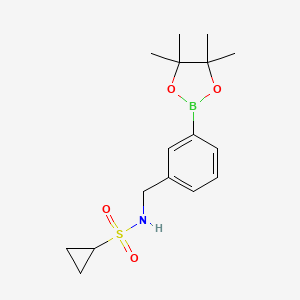
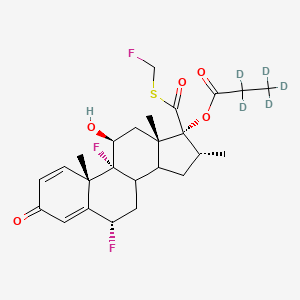

![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)

